molecular formula C10H16N4 B1455894 6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine CAS No. 1314355-53-7

6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine

Cat. No. B1455894
M. Wt: 192.26 g/mol
InChI Key: WHIMDZMLOFUDCF-UHFFFAOYSA-N
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Description

“6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine” is a compound with the molecular formula C10H16N4. It is a solid substance at room temperature . The IUPAC name for this compound is 6-(4-methyl-1-piperazinyl)-4-pyrimidinylamine .


Molecular Structure Analysis

The InChI code for “6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine” is 1S/C10H16N4/c1-8-2-4-14(5-3-8)10-6-9(11)12-7-13-10/h6-8H,2-5H2,1H3,(H2,11,12,13) .


Physical And Chemical Properties Analysis

The molecular weight of “6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine” is 192.26 . It is a solid substance at room temperature .

Scientific Research Applications

Alzheimer's Disease Research

6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine is utilized in Alzheimer's disease research. A study by Mohamed et al. (2011) found that derivatives of this compound, specifically 2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine, demonstrated potent and selective inhibition of butyrylcholinesterase, a key enzyme in Alzheimer's disease pathology. This compound was significantly more potent compared to commercial drugs in inhibiting cholinesterase and amyloid-β aggregation, targeting multiple pathological routes in Alzheimer's disease.

Histamine H4 Receptor Research

In the field of histamine H4 receptor research, 6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine derivatives have been studied. Altenbach et al. (2008) in their research, as documented in Journal of Medicinal Chemistry, reported on the optimization of these compounds, leading to significant in vitro potency and in vivo anti-inflammatory and antinociceptive activities. This supports the potential of H4R antagonists in pain management.

Antihypertensive Activity

Bennett et al. (1981) investigated 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives for their antihypertensive activity. As described in Journal of Medicinal Chemistry, compounds like 6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine significantly lowered blood pressure in spontaneously hypertensive rats, indicating a potential for treating hypertension.

Anti-Tubercular Research

Vavaiya et al. (2022) synthesized and evaluated a series of 6-(4-substitutedacetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylate derivatives for their anti-tubercular properties. According to their study in Current Chemistry Letters, these compounds showed promising results against mycobacterium tuberculosis, making them suitable for further lead modification in anti-tubercular drug development.

Rheumatoid Arthritis Treatment

Research on JAK1-selective inhibitors for treating rheumatoid arthritis has included derivatives of 6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine. Chough et al. (2018) in their study, as seen in Bioorganic & Medicinal Chemistry, developed 3(R)-aminopyrrolidine derivatives from this compound, showing improved selectivity for JAK1 and comparable efficacy to existing treatments in in vivo tests.

Corrosion Inhibition

In the field of materials science, derivatives of 6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine have been studied as corrosion inhibitors. Ashassi-Sorkhabi et al. (2005) demonstrated in Electrochimica Acta that compounds like benzylidene-pyrimidin-2-yl-amine and its derivatives are effective in preventing corrosion of mild steel in hydrochloric acid solutions.

Safety And Hazards

The compound has been classified with the signal word “Warning”. It has hazard statements H302, H315, H319, H332, and H335. The precautionary statements are P261, P280, P305+P351+P338 .

properties

IUPAC Name

6-(4-methylpiperidin-1-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-8-2-4-14(5-3-8)10-6-9(11)12-7-13-10/h6-8H,2-5H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIMDZMLOFUDCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=NC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Bhattarai, JH Jung, S Han, H Lee, SJ Oh… - European Journal of …, 2017 - Elsevier
The Hedgehog (Hh) signaling pathway is associated with diverse aspects of cellular events, such as cell migration, proliferation, and differentiation throughout embryonic development …
Number of citations: 22 www.sciencedirect.com

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